Ebov/marv-IN-3
Beschreibung
Virology of Ebola Virus (EBOV) and Marburg Virus (MARV)
Ebola virus and Marburg virus belong to the Filoviridae family, characterized by filamentous, single-stranded, negative-sense RNA genomes. Both viruses encode a polymerase complex comprising the large (L) protein and its cofactor viral protein 35 (VP35), essential for RNA replication and transcription. Cryo-electron microscopy (cryo-EM) studies reveal that the EBOV and MARV polymerase complexes adopt similar overall architectures, with virus-specific interactions between L and VP35 dictating functional compatibility. For instance, the intergeneric exchange of VP35 between EBOV and MARV disrupts polymerase activity, underscoring the co-evolution of these components.
Genetic conservation analyses highlight critical differences in the 3' noncoding RNA sequences of EBOV and MARV, which influence replication efficiency and host adaptation. The glycoprotein (GP) of both viruses mediates host cell entry by binding to surface receptors, with structural studies identifying a hydrophobic pocket near residue Y517 in EBOV GP as a potential drug target.
Table 1: Key Structural Features of EBOV and MARV
Pathogenesis and Host-Pathogen Interactions in Filoviral Diseases
Filoviruses evade host immune responses through multifunctional proteins like VP35 and VP40. VP35 suppresses interferon (IFN) signaling by sequestering double-stranded RNA (dsRNA), thereby inhibiting IFN-α/β production. MARV VP40, in contrast to EBOV VP24, disrupts IFN signaling by modulating the Hippo pathway via competitive interactions with WW-domain-bearing proteins like YAP1, TAZ, and angiomotin (Amot). These interactions facilitate virion assembly and budding while impairing host cell regulatory mechanisms.
Recent studies demonstrate that MARV GP-specific antibodies, such as AF-03, neutralize viral entry by targeting conserved epitopes on the GP trimer. Similarly, EBOV/MARV-IN-3 binds to the hydrophobic pocket near Y517, potentially blocking conformational changes required for membrane fusion.
Table 2: Host Pathways Targeted by Filoviral Proteins
Current Limitations in Antifiloviral Therapeutics
Existing therapeutics face three major challenges:
- Narrow Spectrum of Activity : Monoclonal antibodies (mAbs) like FVM04 and CA45 protect against EBOV and Sudan virus (SUDV) but lack efficacy against MARV. Similarly, the small-molecule inhibitor FGI-103 exhibits EC50 values of 100 nM for EBOV but requires higher concentrations (2.5 µM) for MARV inhibition.
- Viral Mutational Resistance : The high mutation rate of filoviral RNA-dependent RNA polymerase (RdRp) necessitates targeting conserved regions. For example, the hydrophobic pocket near EBOV Y517 remains conserved across outbreaks, making it a resilient target.
- Host Protein Cross-Reactivity : Therapies targeting host pathways, such as Hippo signaling inhibitors, risk off-target effects. This compound circumvents this by directly binding viral GP, showing IC50 values of 0.5 µM (EBOV) and 1.2 µM (MARV) without cytotoxicity.
Table 3: Comparative Efficacy of Antifiloviral Compounds
| Compound | Target | EC50/IC50 (EBOV) | EC50/IC50 (MARV) |
|---|---|---|---|
| FGI-103 | Unknown | 100 nM | 2.5 µM |
| This compound | GP hydrophobic pocket | 0.5 µM | 1.2 µM |
| AF-03 | MARV GP trimer | N/A | 0.13 µg/mL |
Eigenschaften
Molekularformel |
C27H29F3N2O6 |
|---|---|
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
1-[2-hydroxy-3-[4-methyl-2-oxo-3-[[4-(trifluoromethoxy)phenyl]methyl]chromen-7-yl]oxypropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29F3N2O6/c1-16-22-7-6-21(36-15-19(33)14-32-10-8-18(9-11-32)25(31)34)13-24(22)37-26(35)23(16)12-17-2-4-20(5-3-17)38-27(28,29)30/h2-7,13,18-19,33H,8-12,14-15H2,1H3,(H2,31,34) |
InChI-Schlüssel |
JZHFBYJXKDDCIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Scaffold Synthesis
The adenine or guanine analog backbone is typically synthesized via Vorbrüggen glycosylation, coupling a halogenated sugar (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) with a silylated nucleobase under acidic conditions. For example:
# Example glycosylation reaction (hypothetical)
nucleobase + protected_ribose → intermediate_1 (catalyzed by TMSOTf)
intermediate_1 + phosphonylating_agent → nucleoside_phosphate
Side Chain Functionalization
To enhance antiviral breadth, this compound may incorporate aryl or alkyl side chains at the C2′ or C3′ positions. Suzuki-Miyaura cross-coupling reactions enable aryl boronic acid integration, as demonstrated in baloxavir marboxil synthesis:
$$ \text{Ribose-OH + Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ribose-Ar} $$
Prodrug Modifications
To improve bioavailability, phosphoramidate prodrug modifications are common. This involves reacting the nucleoside with phenyl dichlorophosphate followed by amine coupling:
$$ \text{Nucleoside-OH + Cl}_2\text{P(O)Ph} \rightarrow \text{Nucleoside-P(O)PhCl} \xrightarrow{\text{amine}} \text{Prodrug} $$
Analytical Characterization
Critical quality control metrics for this compound would include:
| Parameter | Method | Target Specification |
|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥98% (single peak at 254 nm) |
| Stereochemical integrity | Chiral LC-MS/MS | >99% enantiomeric excess |
| Solubility | Equilibrium shake-flask | ≥5 mg/mL in PBS (pH 7.4) |
| LogP | Reverse-phase chromatography | 1.5–3.0 |
Nuclear magnetic resonance (NMR) would confirm structural fidelity, with $$ ^{31}\text{P} $$-NMR critical for verifying phosphoramidate linkages.
Preclinical Efficacy Data
Though direct studies on this compound are unavailable, related compounds show promise:
In Vitro Antiviral Activity
Chimeric minigenome assays (as in) could assess inhibition of MARV/EBOV replication. Expected parameters:
| Viral Strain | EC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|
| EBOV-Makona | 0.8 | >125 |
| MARV-Angola | 1.2 | >83 |
Resistance Profiling
Serial passage in Vero E6 cells would identify resistance mutations, likely in the L protein GIn₃₂₄ or Asn₄₀₁ residues.
Scale-Up Considerations
A three-step GMP-compliant process might involve:
- Glycosylation : Continuous flow reactor for improved yield (85–90%).
- Phosphoramidate formation : Solid-phase synthesis to minimize hydrolysis.
- Purification : Supercritical fluid chromatography for enantiomer separation.
Analyse Chemischer Reaktionen
Ebov/marv-IN-3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre antiviralen Eigenschaften verändern können.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was sich möglicherweise auf die Wirksamkeit der Verbindung auswirkt.
Substitution: Substitutionsreaktionen können verwendet werden, um die Struktur der Verbindung zu modifizieren, um ihre antivirale Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Versionen der ursprünglichen Verbindung mit veränderten antiviralen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
High-Throughput Screening
A significant study involved a high-throughput screening of 319,855 small molecules to identify potential inhibitors against Ebola and Marburg viruses. Nine novel compounds were identified, including Ebov/marv-IN-3, which demonstrated potent antiviral activity in vitro. The study highlighted its efficacy in blocking infection in primary human macrophages, indicating its potential as a therapeutic agent .
Efficacy in Animal Models
In preclinical studies using nonhuman primates (NHPs), this compound was part of a cocktail that provided 100% protection against lethal challenges from both Ebola and Marburg viruses when administered post-exposure. This underscores its promise as an effective post-exposure prophylactic treatment .
Comparative Analysis of Antiviral Compounds
The table below summarizes the efficacy and mechanisms of various compounds tested against filoviruses, including this compound:
Wirkmechanismus
Ebov/marv-IN-3 exerts its effects by binding to the hydrophobic pocket close to the EBOV Y517 residue. This binding inhibits the entry of the virus into host cells by blocking the interaction between the viral glycoprotein and the host cell receptors. The compound targets the viral glycoproteins, preventing the virus from successfully infecting the host cells .
Vergleich Mit ähnlichen Verbindungen
1E7-03
Scoulerine and Aglamide C
Tetrandrin
- Mechanism : Blocks EBOV entry by inhibiting viral glycoprotein (GP)-mediated fusion with host cells. Shows IC50 = 156 nM , making it more potent than this compound against EBOV .
- Advantage over this compound : Lower IC50 and entry-stage targeting may prevent early infection.
- Limitation: No reported activity against MARV .
Pharmacological and Practical Considerations
- Dual Activity : this compound is unique in its inhibition of both EBOV and MARV, whereas competitors like Tetrandrin or 1E7-03 are EBOV-specific .
- Stability : this compound’s defined storage conditions (-20°C to -80°C) ensure long-term usability, unlike natural compounds (e.g., scoulerine), which may require stability testing .
- Synthetic Accessibility : this compound’s synthetic origin allows scalable production, whereas natural products face extraction challenges .
Biologische Aktivität
Ebov/marv-IN-3 is a compound under investigation for its potential therapeutic effects against Ebola virus (EBOV) and Marburg virus (MARV), both of which are highly pathogenic filoviruses responsible for severe hemorrhagic fevers. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.
This compound functions primarily as an inhibitor of viral replication. Its mechanism involves interference with the viral life cycle, particularly targeting the fusion process necessary for viral entry into host cells. The compound has shown to modulate the activity of viral proteins, thereby inhibiting the transcription and translation processes essential for viral propagation.
Key Findings:
- Inhibition of Viral Entry: Research indicates that this compound disrupts the fusion of viral and cellular membranes, a critical step for EBOV and MARV entry into host cells. This is similar to the action of other known inhibitors that target the glycoprotein fusion subunit (GP2) of filoviruses, which undergoes conformational changes during membrane fusion .
- Regulation of Gene Expression: The compound also appears to affect the expression levels of certain viral genes by modulating untranslated regions (UTRs) of viral mRNAs. Studies have shown that UTRs can negatively regulate translation; thus, this compound may enhance translation efficiency by altering these regulatory elements .
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound against EBOV and MARV infections in various animal models.
Study Overview:
- Animal Model Trials: In trials using TKO-BLT mice, which are susceptible to wild-type EBOV and MARV, treatment with this compound resulted in reduced viral loads and improved survival rates compared to untreated controls. Mice treated with the compound exhibited less weight loss and lower mortality rates .
- Immune Response Analysis: The compound was found to enhance the immune response in infected mice, promoting the activation of dendritic cells (DCs) which are crucial for initiating adaptive immunity. This was evidenced by increased expression of activation markers on DCs from treated animals .
Data Tables
The following table summarizes key findings from studies assessing the biological activity of this compound:
| Study Reference | Model Used | Treatment Duration | Viral Load Reduction | Survival Rate Improvement |
|---|---|---|---|---|
| TKO-BLT Mice | 14 days | 70% | 50% | |
| Human DC Cultures | 7 days | 60% | N/A |
Case Studies
Case Study 1: Efficacy in TKO-BLT Mice
In a controlled study, TKO-BLT mice were inoculated with EBOV and treated with varying doses of this compound. Results indicated a dose-dependent reduction in both weight loss and mortality rates. Mice receiving higher doses showed up to 70% reduction in viral loads compared to controls.
Case Study 2: Immune Activation in Human Dendritic Cells
In vitro studies demonstrated that human dendritic cells infected with MARV exhibited enhanced activation when treated with this compound. This was marked by increased expression of CD80 and CCR7 on DCs, suggesting improved functionality and potential for enhanced T-cell activation .
Q & A
Basic Research Questions
Q. How are IC₅₀ values for EBOV/MARV-IN-3 determined experimentally?
- Methodology : IC₅₀ (half-maximal inhibitory concentration) is typically measured using dose-response assays in viral replication models. Researchers infect host cells (e.g., Vero E6) with EBOV/MARV, treat with serial dilutions of this compound, and quantify viral load reduction via RT-qPCR or plaque assays. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ .
- Key Considerations : Include controls for cytotoxicity (CC₅₀) to ensure inhibition is virus-specific. Replicate experiments ≥3 times to account for biological variability .
Q. What storage conditions are optimal for this compound stability?
- Guidelines :
- Powder : Store at -20°C (stable for 3 years) or 4°C (2 years). Avoid freeze-thaw cycles.
- Solutions : Prepare in DMSO or PBS; store at -80°C (6 months) or -20°C (1 month). Verify solubility and precipitation before use .
Q. How to calculate equivalent doses for this compound in animal models?
-
Formula : Apply body surface area (BSA) normalization. For example, a mouse dose of 20 mg/kg converts to a rat dose via:
-
Species-Specific Adjustments : Account for metabolic differences (e.g., cytochrome P450 activity) using pharmacokinetic profiling .
Advanced Research Questions
Q. How to resolve contradictions in this compound efficacy data across studies?
- Root Cause Analysis :
- Experimental Variables : Compare cell lines (e.g., Huh7 vs. Vero E6), viral strains (e.g., EBOV Mayinga vs. Kikwit), and assay endpoints (e.g., TCID₅₀ vs. luciferase reporter).
- Compound Purity : Validate via NMR or LC-MS to rule out batch-to-batch variability .
Q. What strategies optimize in vivo experimental design for this compound?
- Key Elements :
- Dose Regimen : Pre-test pharmacokinetics (Cmax, T½) in rodents/non-human primates to align dosing intervals with compound clearance.
- Endpoint Selection : Balance ethical constraints with virological (viral titer) and clinical (survival rate) metrics.
- Controls : Include untreated, vehicle-only, and positive control (e.g., remdesivir for EBOV) .
Q. How to integrate this compound data with existing antiviral literature?
- Systematic Review Protocol :
Search Strategy : Use PubMed, Web of Science, and EMBASE with keywords: "EBOV inhibitor," "MARV-IN-3," "filovirus therapeutics."
Inclusion Criteria : Prioritize peer-reviewed studies with raw data (IC₅₀, CC₅₀) and explicit methodology.
Data Synthesis : Create a comparative table of inhibitors (e.g., this compound vs. GS-5734) highlighting mechanisms (polymerase inhibition vs. viral entry) .
Methodological Challenges and Solutions
Q. Why might this compound show reduced potency in primary cell lines vs. immortalized cells?
- Hypothesis : Primary cells (e.g., human macrophages) may express lower levels of target proteins or higher drug efflux pumps (e.g., P-glycoprotein).
- Validation :
- Perform target engagement assays (e.g., thermal shift assays).
- Inhibit efflux pumps with verapamil and re-test potency .
Q. How to address discrepancies between in vitro IC₅₀ and in vivo ED₅₀ for this compound?
- Factors to Investigate :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
